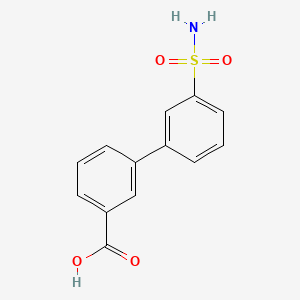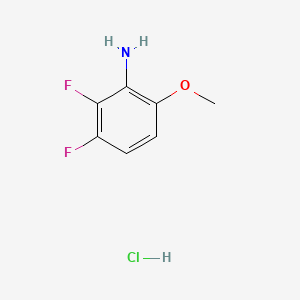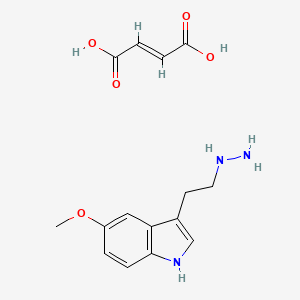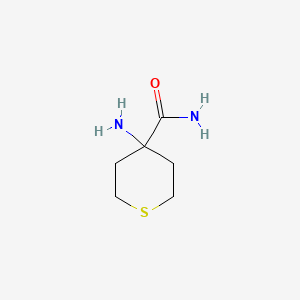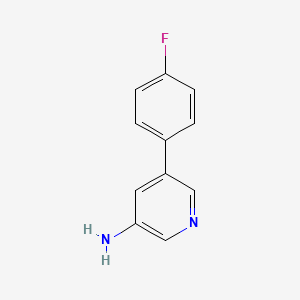
PTH (64-84) (HUMAN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parathyroid hormone (64-84) (HUMAN) is a peptide fragment derived from the full-length parathyroid hormone, which is an 84-amino acid polypeptide. Parathyroid hormone is secreted by the parathyroid glands and plays a crucial role in regulating calcium and phosphate homeostasis in the body. The fragment parathyroid hormone (64-84) retains some of the biological activities of the full-length hormone and is of interest in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (64-84) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of parathyroid hormone (64-84) involves large-scale SPPS, which is optimized for efficiency and yield. Automated peptide synthesizers are commonly used to streamline the process. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Parathyroid hormone (64-84) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds or other oxidative modifications.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds or other reducible groups.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds. Substitution reactions can yield peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Parathyroid hormone (64-84) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its interactions with receptors and other biomolecules.
Medicine: Explored for potential therapeutic applications in conditions related to calcium and phosphate metabolism, such as osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical techniques.
Wirkmechanismus
Parathyroid hormone (64-84) exerts its effects by interacting with specific receptors on target cells, primarily in the bones and kidneys. The binding of the peptide to these receptors activates signaling pathways that regulate calcium and phosphate homeostasis. The molecular targets include the parathyroid hormone receptor type 1 (PTHR1), which mediates the biological actions of the hormone. The activation of PTHR1 leads to the stimulation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and activating protein kinase A (PKA). This cascade of events results in the mobilization of calcium from bones, increased renal reabsorption of calcium, and enhanced intestinal absorption of calcium.
Vergleich Mit ähnlichen Verbindungen
Parathyroid hormone (64-84) can be compared with other peptide fragments and analogs of parathyroid hormone, such as:
Parathyroid hormone (1-34): A shorter fragment that retains the full biological activity of the hormone and is used therapeutically for osteoporosis.
Parathyroid hormone (1-84): The full-length hormone used in the treatment of hypoparathyroidism.
Parathyroid hormone-related protein (PTHrP): A protein with similar functions to parathyroid hormone but with distinct roles in development and cancer.
Parathyroid hormone (64-84) is unique in that it retains specific biological activities of the full-length hormone while being a smaller and more manageable peptide for research purposes.
Eigenschaften
CAS-Nummer |
129449-07-6 |
|---|---|
Molekularformel |
C94H163N27O35 |
Molekulargewicht |
2231.492 |
InChI |
InChI=1S/C94H163N27O35/c1-43(2)35-58(114-90(151)64(42-123)118-84(145)55(24-16-20-34-98)108-78(139)51(99)25-29-68(128)129)79(140)102-40-67(127)106-56(27-30-69(130)131)82(143)105-49(11)76(137)112-61(38-70(132)133)85(146)109-52(21-13-17-31-95)80(141)104-48(10)77(138)113-62(39-71(134)135)88(149)120-73(46(7)8)92(153)116-60(37-66(101)126)87(148)119-72(45(5)6)91(152)115-59(36-44(3)4)86(147)121-74(50(12)124)93(154)110-53(22-14-18-32-96)81(142)103-47(9)75(136)107-54(23-15-19-33-97)83(144)117-63(41-122)89(150)111-57(94(155)156)26-28-65(100)125/h43-64,72-74,122-124H,13-42,95-99H2,1-12H3,(H2,100,125)(H2,101,126)(H,102,140)(H,103,142)(H,104,141)(H,105,143)(H,106,127)(H,107,136)(H,108,139)(H,109,146)(H,110,154)(H,111,150)(H,112,137)(H,113,138)(H,114,151)(H,115,152)(H,116,153)(H,117,144)(H,118,145)(H,119,148)(H,120,149)(H,121,147)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
InChI-Schlüssel |
QJSMSBOOWBEZSE-FCYLZPHTSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


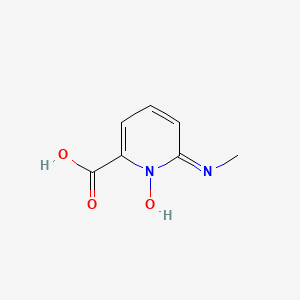
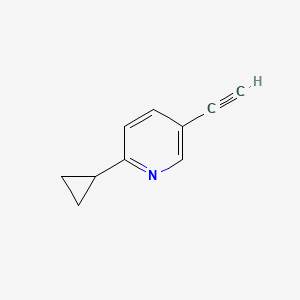

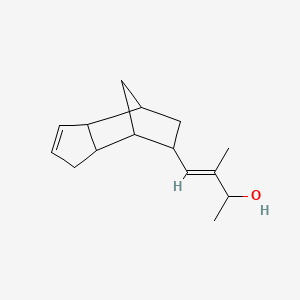
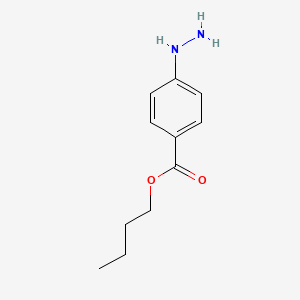
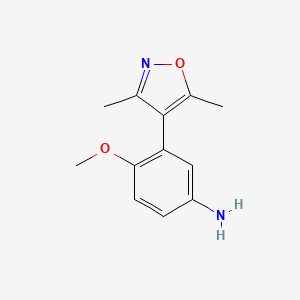
![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
